1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-methyl-1-oxopentan-2-one
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Overview
Description
Imidazo[1,5-a]pyrazine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The structure of imidazo[1,5-a]pyrazine involves a pyrazine ring fused with an imidazole ring .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine, a related structure, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The InChI code for 6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one, a related compound, is1S/C6H7N3O/c10-6-5-3-7-4-9(5)2-1-8-6/h3-4H,1-2H2,(H,8,10)
. This indicates the presence of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule . Chemical Reactions Analysis
While specific chemical reactions involving “1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-3-methyl-1-oxopentan-2-one” are not available, imidazo[1,5-a]pyridine and its derivatives have been involved in a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Properties
IUPAC Name |
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-3-methylpentane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-9(2)11(16)12(17)14-4-5-15-8-13-6-10(15)7-14/h6,8-9H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFHVFKYYWGBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)N1CCN2C=NC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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